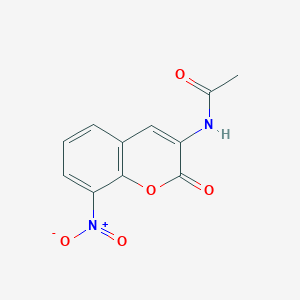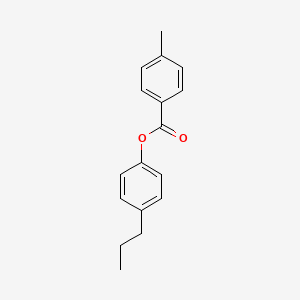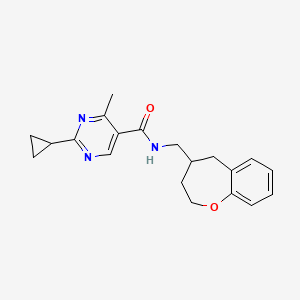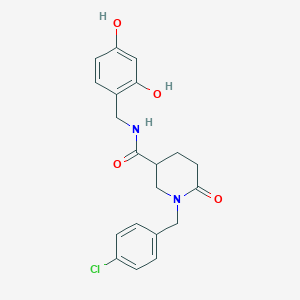
N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide, commonly known as NOAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NOAC belongs to the class of compounds known as chromenones, which have been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of NOAC is not fully understood. However, studies have suggested that NOAC exerts its effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. NOAC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, NOAC has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
NOAC has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that NOAC inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the levels of reactive oxygen species. Additionally, NOAC has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Advantages and Limitations for Lab Experiments
NOAC has several advantages for lab experiments, including its synthetic accessibility, stability, and potency. However, there are also limitations to NOAC, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for NOAC research. One area of interest is the development of NOAC analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of NOAC and its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, studies are needed to evaluate the safety and toxicity of NOAC in vivo.
Synthesis Methods
The synthesis of NOAC involves the condensation of 8-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethylamine, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization.
Scientific Research Applications
NOAC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that NOAC exhibits potent anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, NOAC has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
properties
IUPAC Name |
N-(8-nitro-2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)12-8-5-7-3-2-4-9(13(16)17)10(7)18-11(8)15/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOWPQGUZSANTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354101 |
Source


|
| Record name | N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-8-nitrocoumarin | |
CAS RN |
840-05-1 |
Source


|
| Record name | N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B5689342.png)
![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)

![5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5689360.png)
![4-(hydroxymethyl)-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1,3-oxazolidin-2-one](/img/structure/B5689368.png)
![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[(1-phenylcyclopropyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5689391.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)

![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![1-[(3,4-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5689417.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)